3-Bromo-6-ethoxyquinoline
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Overview
Description
3-Bromo-6-ethoxyquinoline is a heterocyclic aromatic compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . The presence of bromine and ethoxy groups on the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
The synthesis of 3-Bromo-6-ethoxyquinoline typically involves the bromination of 6-ethoxyquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the 6-ethoxyquinoline in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
3-Bromo-6-ethoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The quinoline ring can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major products formed from these reactions include substituted quinolines, quinoline ketones, and reduced quinoline derivatives .
Scientific Research Applications
3-Bromo-6-ethoxyquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethoxyquinoline and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. The bromine and ethoxy groups can enhance binding affinity and specificity to target sites. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways .
Comparison with Similar Compounds
3-Bromo-6-ethoxyquinoline can be compared with other quinoline derivatives such as:
3-Bromo-4-chloro-6-ethoxyquinoline: This compound has an additional chlorine atom, which can further modify its reactivity and biological activity.
6-Ethoxyquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Benzyl-6-bromo-2-methoxyquinoline: Contains a benzyl and methoxy group, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
3-bromo-6-ethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,2H2,1H3 |
InChI Key |
OFQMAONXJIEKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=CN=C2C=C1)Br |
Origin of Product |
United States |
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